Synthesis Yield Improvement Over Prior Art Methods: 99.53% vs 68.5–71%
When prepared from 2-fluoro-3-chloropyridine rather than 2,3-dichloropyridine, 3-chloro-2-hydrazinopyridine is obtained in substantially higher yield. A novel room-temperature method employing ethanol solvent achieved 99.53% yield and 99.15% purity [1]. This contrasts sharply with prior methods using 2,3-dichloropyridine under reflux, which yielded only 71% (WO2008/134969 A1, dioxane, 20 h) and 68.5% (CN101550130A, neat, 4 h) [1].
| Evidence Dimension | Synthetic Yield |
|---|---|
| Target Compound Data | Yield: 97.93–99.53%; Purity: 99.15–99.37% |
| Comparator Or Baseline | Prior art: WO2008/134969 A1 yield = 71%; CN101550130A yield = 68.5% |
| Quantified Difference | Absolute yield increase of 27.5–30.5 percentage points |
| Conditions | Room temperature reaction of 2-fluoro-3-chloropyridine with hydrazine hydrate in ethanol, 3–5 h |
Why This Matters
For procurement, this translates directly to reduced cost per unit of product, minimized waste, and improved scalability for kilogram-to-metric-ton production.
- [1] CN103588705A. (2014). Synthetic method of 3-chlorine-2-hydrazinopyridine. Qingdao Winchance Technology Co., Ltd. Retrieved from https://patents.google.com/patent/CN103588705A/en View Source
